molecular formula C21H16ClNO2 B2406282 2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetamide CAS No. 338965-26-7

2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetamide

Cat. No.: B2406282
CAS No.: 338965-26-7
M. Wt: 349.81
InChI Key: ZPTXFEWSANANEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C21H16ClNO2 and its molecular weight is 349.81. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-benzoylphenyl)-2-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO2/c22-18-12-10-15(11-13-18)19(21(23)25)14-6-8-17(9-7-14)20(24)16-4-2-1-3-5-16/h1-13,19H,(H2,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTXFEWSANANEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetamide, a compound belonging to the class of acetamides, has garnered attention in recent pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, pharmacokinetics, and various biological effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H12ClNO2C_{15}H_{12}ClNO_2. The compound features a benzoyl group and a chlorophenyl moiety, contributing to its biological properties.

The primary mechanism of action involves the inhibition of Equilibrative Nucleoside Transporters (ENTs) . These transporters are crucial for nucleoside uptake and play a significant role in regulating adenosine levels and nucleotide synthesis. The compound acts as a non-competitive inhibitor , reducing the maximum rate of uridine uptake without affecting the affinity (Michaelis constant, KmK_m) for the transporters.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against bacterial strains and fungi, potentially making it useful in treating infections.

Osteoclastogenesis Inhibition

A significant finding in recent studies is the compound's ability to inhibit osteoclastogenesis. It alters the expression of osteoclast-specific marker genes, blocking the formation of mature osteoclasts and reducing bone resorption activity. This effect was observed both in vitro and in vivo, particularly in models simulating osteoporosis-induced bone loss .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria and fungi
Osteoclastogenesis InhibitionSuppresses formation of mature osteoclasts
Nucleoside Transport InhibitionReduces uridine uptake via ENT inhibition

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The compound demonstrated significant inhibitory zones on agar plates, indicating potent antimicrobial activity.
  • In Vivo Studies : A mouse model was utilized to assess the efficacy of the compound in preventing ovariectomy-induced bone loss. Results indicated that administration of the compound significantly reduced bone resorption markers compared to controls, suggesting potential therapeutic applications for osteolytic disorders .

Pharmacokinetics

The pharmacokinetic profile reveals that this compound has a prolonged effect due to its irreversible inhibition of ENTs. This characteristic may lead to sustained therapeutic benefits while minimizing dosing frequency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.